molecular formula C7H8ClN5 B13691799 3-Amino-5-(2-pyrimidinyl)pyrazole Hydrochloride

3-Amino-5-(2-pyrimidinyl)pyrazole Hydrochloride

Katalognummer: B13691799
Molekulargewicht: 197.62 g/mol
InChI-Schlüssel: WAMGYYRWDXHMEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD32876581 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. It is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MFCD32876581 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the use of specific reagents and catalysts to facilitate the formation of the desired compound. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure high yield and purity.

Industrial Production Methods

Industrial production of MFCD32876581 is carried out on a large scale using optimized processes to maximize efficiency and minimize costs. The methods involve continuous flow reactors and automated systems to maintain consistent quality. The production process is designed to be scalable, allowing for the manufacture of large quantities of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

MFCD32876581 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form different products.

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, leading to the formation of reduced products.

    Substitution: In substitution reactions, one or more atoms in the compound are replaced by other atoms or groups.

Common Reagents and Conditions

The reactions of MFCD32876581 are typically carried out using common reagents such as acids, bases, and oxidizing agents. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pressures.

Major Products

The major products formed from the reactions of MFCD32876581 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield a variety of substituted compounds.

Wissenschaftliche Forschungsanwendungen

MFCD32876581 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: MFCD32876581 is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of MFCD32876581 involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, resulting in various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research.

Conclusion

MFCD32876581 is a versatile compound with significant potential in various fields of research and industry. Its unique properties and reactivity make it a valuable tool for scientists and engineers. Ongoing research continues to uncover new applications and mechanisms of action for this intriguing compound.

Eigenschaften

Molekularformel

C7H8ClN5

Molekulargewicht

197.62 g/mol

IUPAC-Name

5-pyrimidin-2-yl-1H-pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C7H7N5.ClH/c8-6-4-5(11-12-6)7-9-2-1-3-10-7;/h1-4H,(H3,8,11,12);1H

InChI-Schlüssel

WAMGYYRWDXHMEV-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(N=C1)C2=CC(=NN2)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.